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Compound of Interest

Compound Name: 4-tert-Octylphenol-3,5-d2

Cat. No.: B584496

4-tert-Octylphenol (4-t-OP), with the CAS number 140-66-9, is an alkylphenol produced in high
volumes.[1] It primarily serves as a chemical intermediate in the manufacturing of phenolic
resins (98%), which are used in applications like rubber processing for tires, printing inks, and
electrical insulation varnishes.[1] The remainder is used to create octylphenol ethoxylates,
which function as surfactants in detergents, industrial cleaners, paints, and pesticide
formulations.[1][2] Structurally, 4-t-OP is a degradation product of alkylphenol polyethoxylates
and is recognized as an environmental pollutant and an endocrine-disrupting chemical (EDC).
[3][4] Its ability to mimic natural hormones, particularly estrogen, has led to extensive
toxicological investigation.[2][4] This guide provides a comprehensive overview of the
toxicological profile of 4-t-OP, focusing on quantitative data, mechanisms of action, and key
experimental protocols.

Toxicological Profile

The toxicity of 4-t-OP has been evaluated through acute, repeated-dose, and specific endpoint
studies, such as reproductive and developmental toxicity.

Acute and Local Toxicity

4-t-OP exhibits low acute systemic toxicity via the oral route but is a significant irritant to the
skin and eyes.[5][6] It is classified as causing serious eye damage and skin irritation.[5][7]

Table 1: Acute Toxicity of 4-tert-Octylphenol
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Endpoint Species Route Value Reference
Rat (male and

LD50 Oral > 2,000 mg/kg [7]
female)

LD50 Mouse Oral 3,210 mg/kg [8]

Skin

Corrosion/Irritatio  Rabbit Dermal Irritating [7]

n

| Eye Damage/Irritation | Rabbit | Ocular | Risk of serious damage |[7] |

Repeated Dose Toxicity

Studies involving repeated oral administration in rats have shown that high doses of 4-t-OP can
lead to systemic effects. Observed effects at dosages of 125-450 mg/kg bw/day include
reductions in body weight gain and changes in the weights of the liver and kidneys.[5]

Reproductive and Developmental Toxicity

4-t-OP is known to adversely affect the reproductive systems of both males and females and
can interfere with normal development.[2] Gestational and lactational exposure in rats has
been shown to result in reduced testicular size and sperm production in offspring.[9]

In male rats, oral administration of 4-t-OP for 30 days at doses of 50, 150, and 450 mg/kg/day
led to a reduction in the size and weight of the testis, epididymis, and prostate.[10] The highest
dose (450 mg/kg/day) significantly decreased testicular sperm numbers and daily sperm
production, while doses of 150 mg/kg/day and higher reduced sperm motility.[10] Even low
concentrations in drinking water (1 x 10~> M) over four months caused an increase in
epididymal sperm with tail abnormalities.[11]

In females, neonatal exposure can cause irreversible effects on the reproductive tract.[12] A
two-generation reproductive study in Sprague-Dawley rats identified decreased uterine weight
as a critical effect.[9]

Table 2: Reproductive and Developmental Toxicity Endpoints for 4-tert-Octylphenol
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Study ] Critical Referenc
Species Exposure NOAEL LOAEL
Type Effect(s) e
Decrease
d uterine
2- Sprague- 22 weight,
Generatio Dawley Oral (diet) mglkg/lda - decrease [9]
n Rat y d adult
body
weight
Decreased
fetal body
Developme Oral 120 360 )
Rat weight, [13]
ntal (gavage) mg/kg/day mg/kg/day
delayed
ossification

| Male Reproductive | Sprague-Dawley Rat | Oral (gavage, 30 days) | - | 50 mg/kg/day |
Reduced testis, epididymis, and prostate weight |[10] |

Endocrine Disruption

The primary toxicological concern for 4-t-OP is its activity as an endocrine disruptor. It exerts
estrogenic effects, can act as an androgen receptor antagonist, and interferes with steroid
hormone synthesis.[3][14]

Estrogenic Activity

4-t-OP is a well-documented xenoestrogen, capable of binding to and activating estrogen
receptors (ERa and ERp).[14][15] This binding initiates a cascade of events typically triggered
by estradiol, leading to estrogenic responses in target tissues. In vivo studies, such as the
uterotrophic assay, confirm its estrogenic potential. Oral doses of 100-200 mg/kg in
ovariectomized adult rats induced a significant increase in uterine weight.[16]

Anti-Androgenic Activity

In addition to its estrogenic properties, 4-t-OP can act as an androgen receptor (AR)
antagonist.[17][18] In vitro reporter cell line assays have shown that 4-t-OP can inhibit the
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activity of the androgen receptor, with an IC50 of approximately 5 uM.[17] This anti-androgenic
activity can contribute to its adverse effects on the male reproductive system.

Effects on Steroidogenesis

4-t-OP disrupts the production of steroid hormones (steroidogenesis).[19] It has been shown to
inhibit testosterone biosynthesis in cultured Leydig cells from rat testes.[9] The mechanism
involves the downregulation of key elements in the steroidogenic pathway. Exposure to 4-t-OP
can decrease the expression of the cholesterol transport gene, Steroidogenic Acute Regulatory
Protein (StAR), and steroidogenic enzymes like P450 side-chain cleavage (P450scc).[19][20]
This disruption leads to reduced testosterone production, which can adversely affect testicular
development and spermatogenesis.[19] Furthermore, it has been shown to disrupt the
expression of Steroidogenic Factor 1 (SF-1), a critical nuclear transcription factor that regulates
the expression of P450 hydroxylases involved in steroidogenesis.[21][22][23]

Table 3: Endocrine Disruption Data for 4-tert-Octylphenol

Assay Type System Endpoint Value Reference
Estrogen
Receptor In vitro Ki 0.7 yM [24]
Binding
Progesterone _ _

In vitro Ki 1.2-3.8uM [24]

Receptor Binding

Androgen )
In vitro (reporter
Receptor 0 IC50 ~5 uM [17]
ce
Antagonism
Uterotrophic Prepubertal Rat
LOAEL 50 mg/kg [24]
Assay (oral)

| Uterotrophic Assay | Ovariectomized Adult Rat (oral) | LOAEL | 100 mg/kg |[16] |

Signaling Pathways and Mechanisms of Action
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The endocrine-disrupting effects of 4-t-OP are mediated through its interaction with key nuclear
receptors and its interference with hormone synthesis pathways.

Estrogen Receptor (ER) Signaling Pathway

As a xenoestrogen, 4-t-OP mimics estradiol by binding to estrogen receptors (ERa and ERf).
This binding causes the receptor to dimerize and translocate to the nucleus, where it binds to
Estrogen Response Elements (ERES) on the DNA. This action modulates the transcription of
target genes, leading to a physiological response.

Heat Shock Proteins

A

Binds //Bound/lnactive

4-tert-Octylphenol

’ Dimerization &
Estrogen Receptor | Translocation |
»

(ERa / ERB) ER Dimer Estrogenic Response DNA
&inds to

Estrogen Response
Element (ERE)

Target Gene
Transcription

Click to download full resolution via product page

Estrogen Receptor signaling pathway disruption by 4-t-OP.

Disruption of Steroidogenesis

4-t-OP interferes with the synthesis of testosterone in Leydig cells by inhibiting the expression
and function of key proteins involved in the steroidogenic pathway. This includes the StAR
protein, which transports cholesterol into the mitochondria, and enzymes like P450scc, which
convert cholesterol to pregnenolone.
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Inhibition of the steroidogenesis pathway by 4-t-OP.

Key Experimental Protocols

Standardized in vivo assays are crucial for assessing the endocrine-disrupting potential of
chemicals like 4-t-OP. The Uterotrophic and Hershberger assays are foundational screening
tools for estrogenic and (anti)androgenic activity, respectively.
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Uterotrophic Assay

The Uterotrophic Bioassay is a short-term in vivo screening test for estrogenic activity, based

on the increase in uterine weight (uterotrophy) in female rodents.[25]

Experimental Protocol (OECD Test Guideline 440):

Animal Model: Immature (post-weaning) or adult ovariectomized (OVX) female rats are used.
At least 6 animals per group are required.[25]

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days. For adult
models, ovariectomy is performed, followed by a recovery period of at least 14 days to allow
for uterine regression.

Dose Groups: A vehicle control group and at least two dose groups of the test substance (4-
t-OP) are used. A positive control group treated with a known estrogen (e.g., ethynyl
estradiol) is also included.[24][25]

Administration: The test substance is administered daily for three consecutive days via oral
gavage or subcutaneous injection.[25]

Necropsy and Measurement: Approximately 24 hours after the final dose, animals are
euthanized. The body weight is recorded, and the uterus is carefully excised, trimmed of fat,
and weighed (wet weight). Optionally, the uterus can be blotted to obtain a blotted weight.
[24][25]

Endpoint Analysis: A statistically significant increase in the mean uterine weight of a dose
group compared to the vehicle control group indicates a positive estrogenic response.[24]
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Workflow for the rodent Uterotrophic Bioassay.

Hershberger Assay

The Hershberger Bioassay is an in vivo screening test for androgenic and anti-androgenic
activity. It uses the weight changes of five androgen-dependent tissues in castrated male rats.
[26][27] The tissues are the ventral prostate (VP), seminal vesicles (SV), levator ani-
bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[28]

Experimental Protocol (OECD Test Guideline 441):
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o Animal Model: Peripubertal male rats are castrated (around postnatal day 42) and allowed a
recovery period of at least seven days.[28] A minimum of 6 animals per group is required.[27]

e Dose Groups: The assay has two modes:

o Androgenic Mode: A vehicle control group and at least two dose groups of the test
substance. A positive control of testosterone propionate (TP) is used.[26]

o Anti-Androgenic Mode: A control group receives TP only. At least three test groups receive
TP plus graduated doses of the test substance (4-t-OP). A positive control group receives
TP plus a known anti-androgen like flutamide.[26]

e Administration: Dosing is performed daily for 10 consecutive days. The test substance is
typically given by oral gavage, while TP is given by subcutaneous injection.[27]

» Necropsy and Measurement: Approximately 24 hours after the final dose, animals are
euthanized. The five target accessory sex tissues are excised, trimmed, and weighed.[28]

e Endpoint Analysis:

o Androgenic Activity: A statistically significant increase in the weights of at least two of the
five tissues in a test group compared to the vehicle control.[26]

o Anti-Androgenic Activity: A statistically significant decrease in the weights of at least two of
the five tissues in a test group compared to the TP-only control.[29]
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Workflow for the rat Hershberger Bioassay.

Summary and Conclusion

4-tert-Octylphenol is an endocrine-disrupting chemical with a well-characterized toxicological
profile. While its acute systemic toxicity is low, it poses risks of skin and eye irritation. The
primary concerns stem from its effects on the endocrine system. It acts as an estrogen receptor
agonist and an androgen receptor antagonist and disrupts steroidogenesis by inhibiting key
enzymes and regulatory proteins. These actions translate to significant adverse effects on the
reproductive systems of both males and females, as well as on development, often at doses
relevant to environmental exposure scenarios. The standardized protocols outlined in this
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guide, such as the Uterotrophic and Hershberger assays, are essential tools for identifying and

characterizing the hazards posed by 4-t-OP and other potential endocrine disruptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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